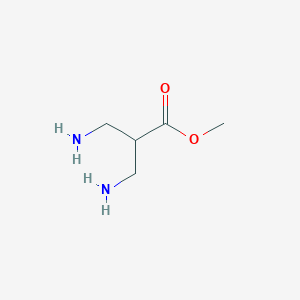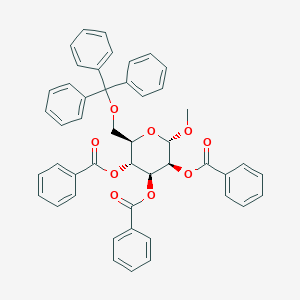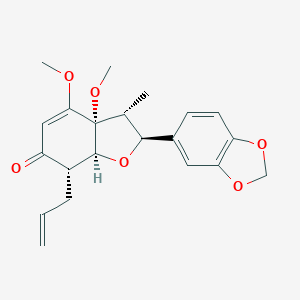
Methyl 2-(1H-indazol-3-yl)acetate
Descripción general
Descripción
“Methyl 2-(1H-indazol-3-yl)acetate” is a compound with the molecular formula C10H10N2O2 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . This compound is used as an analytical reference standard .
Synthesis Analysis
The synthesis of indazole derivatives has been a subject of interest in recent years due to their wide range of medicinal applications . Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The compound is essentially planar .Chemical Reactions Analysis
Indazole derivatives have been synthesized through various chemical reactions, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 190.2 .Aplicaciones Científicas De Investigación
Chemical Synthesis
Methyl 2-(1H-indazol-3-yl)acetate is a chemical compound with the formula C10H10N2O2 . It can be used as a building block in the synthesis of various complex molecules in chemical research .
Pharmaceutical Research
This compound could potentially be used in the development of new drugs. For example, it could serve as a precursor in the synthesis of various synthetic cannabinoids .
Cancer Research
The compound could be used in cancer research, particularly in studying the PI3K/Akt signaling pathway, which is often deregulated in a wide variety of tumors .
Material Science
In material science, this compound could be used in the development of new materials with unique properties. Its molecular structure could contribute to the properties of the resulting material .
Biochemical Research
This compound could be used in biochemical research, particularly in studying enzyme reactions and protein interactions .
Analytical Chemistry
This compound could be used as an analytical reference standard in various analytical chemistry applications .
Mecanismo De Acción
Target of Action
Methyl 2-(1H-indazol-3-yl)acetate is a compound with a heterocyclic structure, specifically an indazole ring . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . .
Mode of Action
Indazole-containing compounds are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Indazole-containing compounds are known to affect a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific pathways and targets involved.
Result of Action
This compound has been reported to have antitumor activity . This suggests that the compound may induce molecular and cellular changes that inhibit tumor growth.
Safety and Hazards
Direcciones Futuras
Indazole derivatives, including “Methyl 2-(1H-indazol-3-yl)acetate”, continue to be a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . Future research may focus on developing more efficient synthetic approaches and exploring their potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 2-(2H-indazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)6-9-7-4-2-3-5-8(7)11-12-9/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIMTGCSEXYRCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=CC=CC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560586 | |
| Record name | Methyl (2H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131666-74-5 | |
| Record name | Methyl (2H-indazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30560586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B171150.png)

![(6-Methoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B171153.png)
![4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphonic acid](/img/structure/B171154.png)

![2,5-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B171164.png)

![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-6-amine](/img/structure/B171171.png)




